molecular formula C11H10N2O2S2 B6423963 S-Benzothiazol-2-ylcarbamoylmethyl thioacetate CAS No. 63123-39-7

S-Benzothiazol-2-ylcarbamoylmethyl thioacetate

Cat. No.: B6423963
CAS No.: 63123-39-7
M. Wt: 266.3 g/mol
InChI Key: GQPQOIREORTKLO-UHFFFAOYSA-N
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Description

S-Benzothiazol-2-ylcarbamoylmethyl thioacetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Benzothiazol-2-ylcarbamoylmethyl thioacetate typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides. The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the cyclization process . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-Benzothiazol-2-ylcarbamoylmethyl thioacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Mechanism of Action

The mechanism of action of S-Benzothiazol-2-ylcarbamoylmethyl thioacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-Benzothiazol-2-ylcarbamoylmethyl thioacetate include other benzothiazole derivatives, such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other benzothiazole derivatives. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

S-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-7(14)16-6-10(15)13-11-12-8-4-2-3-5-9(8)17-11/h2-5H,6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPQOIREORTKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069685
Record name Ethanethioic acid, S-[2-(2-benzothiazolylamino)-2-oxoethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63123-39-7
Record name S-[2-(2-Benzothiazolylamino)-2-oxoethyl] ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63123-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-(2-Benzothiazolylamino)-2-oxoethyl) ethanethioate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioic acid, S-[2-(2-benzothiazolylamino)-2-oxoethyl] ester
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Record name Ethanethioic acid, S-[2-(2-benzothiazolylamino)-2-oxoethyl] ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-benzothiazol-2-ylcarbamoylmethyl thioacetate
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Record name S-(2-(2-BENZOTHIAZOLYLAMINO)-2-OXOETHYL) ETHANETHIOATE
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